molecular formula C8H12O2 B587359 2-Heptenal, 4-methyl-6-oxo-, (E)- (9CI) CAS No. 147032-70-0

2-Heptenal, 4-methyl-6-oxo-, (E)- (9CI)

Cat. No.: B587359
CAS No.: 147032-70-0
M. Wt: 140.182
InChI Key: YDUGGWAHRXIKOH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Oxo-Alkenal Chemistry

Oxo-alkenals are a class of organic compounds that possess both a ketone (oxo) and an aldehyde (enal) functional group, along with at least one carbon-carbon double bond. This combination of functional groups makes them highly reactive and versatile in chemical reactions. The aldehyde group is susceptible to oxidation and nucleophilic attack, while the α,β-unsaturated system can undergo conjugate additions.

The synthesis of such polyfunctional molecules can be complex. General methods for the formation of aldehydes, such as the hydroformylation of alkenes, also known as the oxo process, provide foundational pathways for creating the aldehyde moiety. nih.gov Subsequent reactions are then required to introduce the ketone and other substituents. The reactivity of oxo-alkenals is a subject of significant interest, particularly their ability to interact with biological molecules. For instance, related compounds like 4-oxo-2-alkenals are known to be highly reactive towards nucleobases in DNA, forming adducts and exhibiting potential genotoxicity. nih.gov

Significance in Natural Product Research

While direct isolation of (E)-2-Heptenal, 4-methyl-6-oxo- from natural sources is not widely documented, structurally similar compounds are prevalent in nature, particularly as chemical signals and defensive agents in insects. researchgate.net For example, a variety of oxo-alkenals, such as 4-oxo-(E)-2-hexenal and 4-oxo-(E)-2-octenal, are common components of the defensive secretions of true bugs (Heteroptera). researchgate.net These compounds can act as repellents against predators and may also have pheromonal functions, mediating aggregation or alarm responses. researchgate.netresearchgate.net

The study of these natural products is crucial for understanding insect chemical ecology. The specific arrangement of functional groups and substituents, such as the methyl group in (E)-2-Heptenal, 4-methyl-6-oxo-, can fine-tune the biological activity of the molecule, influencing its volatility, receptor binding, and specificity. Research in this area often involves the synthesis of these compounds to confirm their structure and to conduct behavioral assays. researchgate.net

Furthermore, related alkenals are known to be formed during the lipid peroxidation of polyunsaturated fatty acids. nih.govresearchgate.net These compounds, such as 4-oxo-2-nonenal (B12555), are studied for their roles in oxidative stress and their impact on food chemistry, where they can contribute to the flavor profile of cooked foods but also potentially lead to the degradation of food quality. researchgate.net

Overview of Current Research Trajectories

Current research involving oxo-alkenals like (E)-2-Heptenal, 4-methyl-6-oxo- is proceeding along several key trajectories:

Synthesis and Methodology: Developing efficient and stereoselective synthetic routes to these complex molecules remains an active area of research. researchgate.net Such syntheses are vital for producing sufficient quantities for biological testing and for creating analogues to probe structure-activity relationships.

Chemical Ecology: The identification and functional characterization of oxo-alkenals in insect secretions continue to be a significant focus. researchgate.net This includes investigating their role as pheromones for potential use in pest management strategies, such as in monitoring traps or for mating disruption. researchgate.net The discovery of a repellent compound, 4-oxo-(E)-2-hexenal, induced by insect feeding on a plant, highlights the potential for developing new, environmentally safer crop protection methods. researchgate.net

Biochemical and Toxicological Studies: Given the high reactivity of oxo-alkenals, there is ongoing research into their interactions with biological systems. Studies on related compounds have shown that they can covalently modify proteins and DNA, which has implications for understanding the mechanisms of toxicity and the physiological effects of these molecules. nih.govresearchgate.net For example, 4-oxo-(E)-2-hexenal has been shown to induce locomotive impairment in crickets, which is correlated with the depletion of free thiols. researchgate.net

Food Science: The formation of oxo-alkenals during the heating of dietary fats and oils is another area of investigation. researchgate.net Research is focused on understanding the mechanisms of their formation, their contribution to the aroma and taste of foods, and their potential health implications.

Properties

CAS No.

147032-70-0

Molecular Formula

C8H12O2

Molecular Weight

140.182

IUPAC Name

(E)-4-methyl-6-oxohept-2-enal

InChI

InChI=1S/C8H12O2/c1-7(4-3-5-9)6-8(2)10/h3-5,7H,6H2,1-2H3/b4-3+

InChI Key

YDUGGWAHRXIKOH-ONEGZZNKSA-N

SMILES

CC(CC(=O)C)C=CC=O

Synonyms

2-Heptenal, 4-methyl-6-oxo-, (E)- (9CI)

Origin of Product

United States

Biosynthetic Pathways and Biological Transformations of E 2 Heptenal, 4 Methyl 6 Oxo

Enzymatic Pathways Implicated in Biosynthesis

While direct enzymatic pathways leading to (E)-2-Heptenal, 4-methyl-6-oxo- have not been explicitly identified, the formation of structurally related carbonyl compounds in biological systems points towards the involvement of specific enzyme classes. For instance, in the fermentation of rice-koji doenjang, various carbonyls, including (E)-hept-2-enal, are produced in the early stages. ebi.ac.uk The formation of these volatile compounds is significantly correlated with the activities of enzymes such as lipases, proteases, and esterases. ebi.ac.uk

Lipases, in particular, play a crucial role by catalyzing the hydrolysis of triglycerides to release free fatty acids, which can then serve as precursors for a variety of metabolic pathways. The heptenal backbone of the target compound likely originates from the oxidative cleavage of a larger unsaturated fatty acid. The introduction of the methyl group at the 4-position and the oxo group at the 6-position would necessitate further specific enzymatic reactions, such as those catalyzed by methyltransferases and oxidoreductases, respectively. The precise enzymes and the sequence of these modifications for (E)-2-Heptenal, 4-methyl-6-oxo- remain a subject for future research.

Table 1: General Enzyme Classes Potentially Involved in the Biosynthesis of (E)-2-Heptenal, 4-methyl-6-oxo-

Enzyme ClassPotential Role in Biosynthesis
LipasesRelease of unsaturated fatty acid precursors from triglycerides.
LipoxygenasesIntroduction of oxygen to form hydroperoxide intermediates from unsaturated fatty acids.
Hydroperoxide LyasesCleavage of hydroperoxides to form shorter-chain aldehydes.
MethyltransferasesAddition of a methyl group at the C-4 position.
Oxidoreductases/DehydrogenasesOxidation of a hydroxyl group to form the ketone at the C-6 position.

Non-Enzymatic Formation Mechanisms in Biological Systems

In addition to enzymatic synthesis, (E)-2-Heptenal, 4-methyl-6-oxo- may also be formed through non-enzymatic reactions, particularly through the degradation of lipids.

The autoxidation of polyunsaturated fatty acids is a well-known process that generates a variety of volatile and non-volatile compounds, including aldehydes. This process is relevant in the context of food spoilage and the degradation of biofuels during storage. researchgate.net The formation of toxic aldehydes such as hexanal (B45976) and 2-heptenal has been observed during the oxidation of soybean biodiesel, which is primarily composed of fatty acid methyl esters. researchgate.net

The initial step in the autoxidation of unsaturated fatty acids is the formation of hydroperoxides. This occurs when a hydrogen atom is abstracted from a carbon atom adjacent to a double bond, creating a lipid radical that then reacts with molecular oxygen. These hydroperoxide intermediates are relatively unstable and can undergo further reactions. umn.edu The thermal oxidation of fatty acid methyl esters has been shown to produce various α,β-unsaturated 4-hydroxy-aldehydes through the degradation of these hydroperoxides. umn.edu

The decomposition of lipid hydroperoxides often proceeds via the formation of alkoxy radicals, which can then undergo fragmentation through processes such as β-scission. This scission of carbon-carbon bonds leads to the formation of a variety of smaller molecules, including aldehydes. The specific aldehydes formed depend on the structure of the original fatty acid and the position of the initial oxidation. The complex structure of (E)-2-Heptenal, 4-methyl-6-oxo- suggests it could be a secondary product arising from the further oxidation and rearrangement of primary aldehyde products of fatty acid fragmentation.

Light is a significant factor in the chemistry of plants, driving not only photosynthesis but also a wide range of photochemical transformations of secondary metabolites. nih.govnih.gov Aldehydes, in particular, can act as photoinitiators. nih.govnih.govresearchgate.net Aliphatic aldehydes are capable of absorbing ultraviolet radiation, which elevates them to an excited state. nih.gov From this excited state, they can undergo various photochemical reactions, including rearrangements and additions, contributing to the vast diversity of plant secondary metabolites.

While the direct photochemical synthesis of (E)-2-Heptenal, 4-methyl-6-oxo- in plants has not been reported, it is plausible that this compound could be formed or modified through light-induced processes acting on fatty acid-derived precursors within the plant tissues.

Autoxidative Degradation of Unsaturated Fatty Acid Esters

Metabolic Fate and Biotransformation Studies

Specific studies on the metabolic fate and biotransformation of (E)-2-Heptenal, 4-methyl-6-oxo- are not available in the current scientific literature. However, insights can be gained from studies on the related, simpler compound, (E)-2-heptenal.

(E)-2-heptenal is recognized as a uremic toxin, a class of compounds that accumulate in the blood of individuals with chronic kidney disease. ebi.ac.uknih.govfoodb.ca As an α,β-unsaturated aldehyde, (E)-2-heptenal is a reactive molecule. Its metabolic fate likely involves several pathways common to such compounds:

Reduction: The aldehyde group can be reduced to an alcohol, forming (E)-2-hepten-1-ol.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding (E)-2-heptenoic acid.

Conjugation: The electrophilic β-carbon of the α,β-unsaturated system can react with nucleophiles such as the thiol group of cysteine residues in proteins or glutathione. Such conjugation reactions are a major detoxification pathway for reactive aldehydes. Studies have shown that (E)-2-heptenal can react with glutathione. researchgate.net

Synthetic Methodologies and Chemical Derivatization of E 2 Heptenal, 4 Methyl 6 Oxo

Total Synthesis Approaches to the Core Structure

The fundamental challenge in synthesizing the core structure of (E)-2-Heptenal, 4-methyl-6-oxo- lies in the strategic formation of the carbon-carbon bonds that define its heptenal backbone and the precise placement of its functional groups. Retrosynthetic analysis suggests that the molecule can be disconnected at several points, leading to various convergent or linear synthesis plans. A highly effective and common strategy for constructing α,β-unsaturated carbonyl systems is the Aldol condensation reaction. ncert.nic.in

An Aldol-based approach would involve the condensation of a ketone with an aldehyde. Specifically, the target molecule could be formed through the reaction of acetone (B3395972) with a suitable four-carbon aldehyde precursor, followed by dehydration. However, a more controlled and likely successful strategy would involve a directed Aldol condensation between the enolate of acetone and a pre-formed α,β-unsaturated aldehyde, or a Claisen-Schmidt condensation between acetone and a suitable aldehyde under conditions that favor the formation of the (E)-isomer.

Another powerful method involves the reaction of aldehydes with ketones in the liquid phase, often in the presence of a catalyst like zinc oxide, to form α,β-unsaturated ketones. google.com This approach could be adapted to construct the core skeleton. For instance, the reaction could be envisioned between propanal and 4-methyl-2-pentanone, though controlling regioselectivity and achieving the desired aldehyde functionality would require subsequent steps.

Furthermore, general methods for synthesizing unsaturated carbonyl compounds can be applied. acs.org Palladium-catalyzed reactions, for example, offer a sophisticated route. The Saegusa-Ito oxidation, which involves the palladium(II)-catalyzed dehydrosilylation of silyl (B83357) enol ethers, is a well-established method for creating α,β-unsaturated carbonyl compounds and could be adapted for the final step in a synthetic sequence. mdpi.com

Targeted Synthesis of (E)-2-Heptenal, 4-methyl-6-oxo- and its Stereoisomers

Targeted synthesis requires a sequence of reactions designed to build the molecule with high chemo- and stereoselectivity. Based on methodologies patented for structurally similar compounds, a robust multi-step pathway can be proposed. nih.gov

Multi-Step Organic Synthesis Strategies (e.g., Bromine Addition, Elimination, Iodine Exchange, Coupling, Reduction, Oxidation)

A plausible and highly controlled synthesis can be adapted from a patented method for producing related (2E, 4E)-2-methyl-6-oxo-2,4-heptadienoic acid esters. nih.gov This sequence involves the systematic construction of the carbon skeleton and installation of the required functional groups through a series of reliable transformations.

Proposed Synthetic Pathway:

Halogenation of a Precursor: The synthesis could commence with a suitable four-carbon starting material, such as crotonaldehyde. A key intermediate would be a 3-iodo-alkenal derivative. This can be achieved through a sequence involving bromine addition to the double bond, followed by elimination to form an α-bromo-α,β-unsaturated ester, and subsequent iodine exchange.

Coupling Reaction: The resulting 3-iodo intermediate would then undergo a coupling reaction with an appropriate partner to extend the carbon chain. A Heck or Suzuki-type coupling with a vinyl ketone derivative, such as methyl vinyl ketone, would establish the C4-C5 bond and introduce the acetyl group.

Reduction and Oxidation: The product of the coupling reaction would likely be an ester or a related carboxylic acid derivative. A selective reduction of the ester to a primary alcohol is the next critical step. This can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H), which is known to reduce esters to aldehydes. nih.gov Alternatively, complete reduction to the diol followed by a selective oxidation of the primary alcohol would yield the target aldehyde. The oxidation of primary alcohols to aldehydes can be accomplished with high efficiency using reagents such as pyridinium (B92312) chlorochromate (PCC) or via Swern or Dess-Martin periodinane oxidation. nih.gov

This multi-step approach offers multiple points of control, allowing for the purification of intermediates and maximizing the yield of the final product.

Stereochemical Control in Synthesis

Achieving the correct (E)-geometry at the C2-C3 double bond is a critical aspect of the synthesis. The (E)-isomer is often the thermodynamically more stable product in condensation reactions that proceed via an elimination step, and reaction conditions can be optimized to favor its formation. ncert.nic.in

Several strategies ensure high stereoselectivity:

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The HWE reaction is particularly renowned for its ability to produce (E)-alkenes with high selectivity. This approach would involve reacting a phosphonate (B1237965) ylide, derived from a precursor to the C1-C2 fragment, with an appropriate ketone-containing aldehyde corresponding to the C3-C7 portion of the molecule.

Catalyst-Controlled Reactions: Modern organometallic chemistry offers numerous catalysts that can direct the stereochemical outcome of a reaction. For instance, copper-catalyzed cross-coupling of vinyl iodides has been shown to proceed with high retention of stereochemistry, which would be crucial in the multi-step synthesis outlined above. ncert.nic.inncert.nic.in

Zirconium-Catalyzed Carboalumination: This method allows for the regio- and stereoselective synthesis of (E)-alkenyl species from alkynes, which can then be incorporated into the larger molecule.

Development of Synthetic Precursors and Intermediates

The success of any total synthesis hinges on the availability and preparation of key starting materials and intermediates. Depending on the chosen route, different precursors would be required.

Proposed RouteKey Precursors/IntermediatesSynthesis/Availability
Aldol Condensation 3-Methyl-2-butanone, PropanalCommercially available.
Multi-Step Synthesis Crotonaldehyde, Methyl vinyl ketoneCommercially available starting materials. Intermediates like 3-iodo-2-butenal would be synthesized as part of the sequence.
HWE Approach (Diethylphosphono)acetaldehyde, 4-Methyl-2-pentanone(Diethylphosphono)acetaldehyde can be prepared from bromoacetaldehyde (B98955) diethyl acetal. 4-Methyl-2-pentanone is commercially available.

The synthesis of α-halosubstituted α,β-unsaturated aldehydes, which are valuable intermediates, is often achieved through the halogenation of the parent α,β-unsaturated aldehyde, followed by dehydrohalogenation.

Derivatization Strategies for Functionalization and Analog Generation

The presence of three distinct functional groups—an aldehyde, a ketone, and an electron-deficient alkene—makes (E)-2-Heptenal, 4-methyl-6-oxo- an excellent scaffold for generating a library of chemical analogs.

Table of Derivatization Strategies

Functional Group Reaction Type Potential Products
Aldehyde Oxidation (e.g., with NaClO₂) (E)-4-Methyl-6-oxo-2-heptenoic acid
Reduction (e.g., with NaBH₄) (E)-4-Methyl-6-oxo-2-hepten-1-ol
Wittig/HWE Reaction Extended conjugated diene systems
Reductive Amination Various secondary and tertiary amines
Ketone Reduction (e.g., with NaBH₄) (E)-6-Hydroxy-4-methyl-2-heptenal
Grignard/Organolithium Addition Tertiary alcohol derivatives
Wittig/HWE Reaction Branched diene systems
Alkene (α,β-unsaturated system) Michael Addition (1,4-addition) Addition of nucleophiles (e.g., thiols, amines, cuprates) at the C3 position
Epoxidation (E)-3,4-Epoxy-4-methyl-6-oxoheptanal
Dihydroxylation (E)-2,3-Dihydroxy-4-methyl-6-oxoheptanal

These derivatization reactions leverage the distinct reactivity of each functional group. For example, the aldehyde can be selectively reduced in the presence of the ketone using specific reagents under controlled conditions. The conjugated system is susceptible to nucleophilic attack, a characteristic feature of α,β-unsaturated aldehydes and ketones that is exploited in many biological and synthetic contexts.

Mechanistic Investigations of E 2 Heptenal, 4 Methyl 6 Oxo Formation and Reactivity

Reaction Kinetics and Thermodynamics of Formation

Detailed experimental kinetic and thermodynamic data for the formation of (E)-2-Heptenal, 4-methyl-6-oxo- are not extensively documented in publicly available literature. However, insights can be drawn from studies on structurally similar oxo-alkenals and related oxidation reactions. The formation of such compounds is generally governed by the principles of chemical kinetics, with reaction rates influenced by factors such as reactant concentrations, temperature, and the presence of catalysts.

For instance, the kinetics of the oxidation of other oxo-acids have been studied, revealing first-order dependence on the concentrations of the oxidant and the substrate. orientjchem.org Thermodynamic parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), are crucial for characterizing the transition state and the feasibility of the reaction.

Table 1: Illustrative Thermodynamic Parameters for a Related Oxo-Acid Oxidation Reaction

Parameter Value Unit
Ea 54.25 kJ/mol
ΔH‡ 51.72 kJ/mol
ΔS‡ -118.34 J/K/mol
ΔG‡ 87.03 kJ/mol

Data derived from a kinetic study on 4-oxo-4-phenyl butanoic acid and is presented for illustrative purposes. orientjchem.org

The formation of aldehydes from the decomposition of lipid hydroperoxides is a complex process. The rates of formation and the product distribution depend on the specific lipid precursor and the reaction conditions. Computational studies on the reaction of other reactive aldehydes, such as 4-oxo-2-nonenal (B12555) (ONE), with amino acids have provided insights into the thermodynamics of adduct formation, which is a key aspect of their reactivity. researchgate.net These studies calculate the free energy changes for different reaction pathways, indicating the thermodynamic favorability of certain reactions. researchgate.net

Radical Mechanisms in Lipid Oxidation Leading to Oxo-Alkenals

The formation of (E)-2-Heptenal, 4-methyl-6-oxo- is intrinsically linked to lipid peroxidation, a process driven by free radical chain reactions. This process typically involves three main stages: initiation, propagation, and termination.

Initiation: The process begins with the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA) by a reactive oxygen species (ROS), forming a lipid radical (L•). nih.govnih.gov

Propagation: The lipid radical (L•) reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from another PUFA molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical. nih.gov

Decomposition and Formation of Oxo-Alkenals: The unstable lipid hydroperoxides undergo further reactions, often catalyzed by metal ions, to form a variety of degradation products, including aldehydes, ketones, and other reactive species. nih.govresearchgate.net The formation of a specific compound like (E)-2-Heptenal, 4-methyl-6-oxo- would depend on the structure of the initial fatty acid and the specific cleavage points of the carbon chain.

A plausible pathway for the formation of (E)-2-Heptenal, 4-methyl-6-oxo- could involve the oxidation of a polyunsaturated fatty acid with a methyl branch. The subsequent decomposition of the corresponding hydroperoxide via homolytic cleavage would lead to the formation of various fragments. A specific fragmentation pattern would be required to yield the C₈ skeleton with the observed functional groups.

An alternative pathway for the formation of 4-oxo-2-alkenals involves the metal-catalyzed oxidation of 2-alkenals. researchgate.net This suggests that simpler aldehydes formed during lipid peroxidation could be precursors to more complex oxo-alkenals like the title compound. researchgate.net

Intermolecular and Intramolecular Rearrangements

Once formed, oxo-alkenals like (E)-2-Heptenal, 4-methyl-6-oxo- are highly reactive and can undergo various intermolecular and intramolecular reactions. Their reactivity stems from the presence of two electrophilic centers: the aldehyde carbonyl carbon and the β-carbon of the α,β-unsaturated system.

Intermolecular Reactions: These compounds readily react with nucleophiles, such as the side chains of amino acids in proteins (e.g., cysteine, histidine, lysine). nih.gov The primary reaction mechanisms are Michael addition to the C-3 position and Schiff base formation at the carbonyl group. researchgate.net For example, the reaction of 4-oxo-2-nonenal (ONE) with N-acetyl-L-cysteine initially forms Michael addition products. nih.gov

Intramolecular Rearrangements: The initial adducts formed from intermolecular reactions can undergo subsequent intramolecular rearrangements. The Michael adducts of ONE with cysteine have been shown to cyclize, forming thiomorpholine (B91149) and 2-cyclopentenone derivatives under physiological conditions. nih.gov It is plausible that (E)-2-Heptenal, 4-methyl-6-oxo- would exhibit similar reactivity, with the initial adducts rearranging to more stable cyclic structures. The specific nature of these rearrangements would be influenced by the structure of the reacting nucleophile and the reaction conditions.

Chemical Stability and Degradation Pathways under Controlled Conditions

The chemical stability of (E)-2-Heptenal, 4-methyl-6-oxo- is expected to be limited due to its reactive functional groups. Its degradation would be influenced by factors such as pH, temperature, light exposure, and the presence of other reactive species.

Under neutral or slightly basic conditions, the compound is likely to be unstable, as demonstrated by the reactivity of other 4-oxo-2-alkenals with phenolic compounds. The degradation pathways can be complex, involving reactions such as:

Hydration: Addition of water to the double bond or the carbonyl group.

Polymerization: Self-polymerization reactions initiated by the reactive functional groups.

Oxidation: Further oxidation of the aldehyde group to a carboxylic acid or other oxidative modifications.

Reactions with other molecules: As mentioned, it will readily react with nucleophiles present in its environment.

Studies on the degradation of oxo-biodegradable polymers, which contain oxo-groups, show that degradation proceeds via radical chain reactions and can be accelerated by heat and UV light. While the context is different, the underlying principles of radical-mediated degradation of molecules containing carbonyl functionalities are relevant.

The degradation of (E)-2-Heptenal, 4-methyl-6-oxo- in a controlled laboratory setting would likely be studied by monitoring its concentration over time under various conditions using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Advanced Analytical Methodologies for E 2 Heptenal, 4 Methyl 6 Oxo Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating specific analytes from complex matrices. For a compound like (E)-2-Heptenal, 4-methyl-6-oxo-, both gas and liquid chromatography serve distinct but crucial roles in its analysis.

Gas Chromatography (GC) Applications for Volatile Analysis

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of (E)-2-Heptenal, 4-methyl-6-oxo-, GC is an essential tool for its separation and quantification. In practice, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net The analysis of volatile compounds from various matrices, such as food or biological samples, frequently employs Solid-Phase Microextraction (SPME) as a sample preparation step before GC-MS analysis. researchgate.netehu.es This method concentrates volatile analytes from the headspace or liquid sample onto a coated fiber, which is then desorbed in the hot GC inlet. ehu.es

The selection of the GC column is critical for achieving good separation. Non-polar columns (like those with a DB-1 or SE-30 stationary phase) and polar columns (like those with a DB-Wax stationary phase) are used, and the choice depends on the specific mixture of compounds being analyzed. nist.gov The retention of a compound is often expressed as a Kovats' Retention Index (RI), which normalizes retention times relative to a series of n-alkanes, aiding in compound identification across different systems. For the related compound (E)-2-heptenal, retention indices have been determined on various columns, as shown below. nist.gov

Table 1: Kovats' Retention Indices (RI) for the related compound (E)-2-Heptenal on different GC columns. nist.gov
Column TypeActive PhaseRetention Index (I)
CapillaryDB-1927
CapillarySE-54952
CapillarySE-30941
CapillaryDB-Wax1318

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for non-volatile or thermally unstable compounds. For aldehydes and ketones, HPLC analysis often involves a derivatization step to improve detection, as these compounds may lack a strong chromophore for UV-Vis detection. While specific HPLC methods for (E)-2-Heptenal, 4-methyl-6-oxo- are not detailed in the available literature, the general approach is well-established for profiling carbonyl compounds. This technique is crucial for creating a comprehensive profile of all non-volatile compounds in a sample.

Spectroscopic Characterization Beyond Basic Identification

Following separation, spectroscopic methods provide detailed information about the molecular structure, weight, and functional groups of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H-NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR reveals the types of carbon atoms present in the molecule. pressbooks.pub

For (E)-2-Heptenal, 4-methyl-6-oxo-, the ¹H-NMR spectrum would be expected to show distinct signals for the aldehydic proton, the vinyl protons of the C=C double bond, the proton on the chiral center at C4, and the methyl groups. The coupling constants between the vinyl protons would confirm the (E)- or trans-configuration of the double bond.

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for Functional Groups in (E)-2-Heptenal, 4-methyl-6-oxo-.
Functional GroupExpected Chemical Shift (δ) in ppm
Aldehyde Carbonyl (R-CHO)190 - 200
Ketone Carbonyl (R-CO-R)205 - 220
Alkene Carbons (C=C)120 - 150
Alkyl Carbons (C-C)10 - 50

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, HPLC-QqQ-MS, HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. When coupled with GC (GC-MS), it allows for the identification of individual volatile components as they elute from the column. ehu.esnih.gov The mass spectrometer ionizes the molecule, which then fragments in a reproducible pattern that serves as a molecular fingerprint, allowing for identification by comparison to spectral libraries like that of the National Institute of Standards and Technology (NIST). ehu.es

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecular ion. More advanced techniques like HPLC-QqQ-MS (High-Performance Liquid Chromatography-Triple Quadrupole-Mass Spectrometry) offer exceptional sensitivity and selectivity, making them suitable for trace-level quantification and complex mixture analysis.

For the related compound (2E,4E)-4-Methyl-6-oxo-2,4-heptadienal, the molecular formula is C₈H₁₀O₂ with an average mass of 138.166 Da. chemspider.com An MS analysis of this compound would show a molecular ion peak corresponding to this mass, along with other peaks from characteristic fragments.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For (E)-2-Heptenal, 4-methyl-6-oxo-, the key absorptions would be from the aldehyde and ketone carbonyl groups (C=O), the carbon-carbon double bond (C=C), and the various carbon-hydrogen bonds (C-H). libretexts.org The C=O stretch of an α,β-unsaturated aldehyde typically appears around 1685 cm⁻¹, while a saturated ketone C=O stretch is found near 1715 cm⁻¹. The C=C stretch for the conjugated system would be observed in the 1600-1650 cm⁻¹ region. libretexts.org

Table 3: Characteristic Infrared (IR) Absorption Frequencies for (E)-2-Heptenal, 4-methyl-6-oxo-. libretexts.org
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Aldehyde C-HStretch2850 - 2700 (two bands)
Ketone C=OStretch~1715
α,β-unsaturated Aldehyde C=OStretch~1685
Alkene C=CStretch1650 - 1600
Alkyl C-HStretch3000 - 2850

Advanced Detection and Quantification Methods in Complex Mixtures

The detection and quantification of specific aldehydes like (E)-2-Heptenal, 4-methyl-6-oxo- in intricate samples would hypothetically rely on high-resolution chromatographic and spectroscopic methods. These approaches are essential for separating the target analyte from a multitude of other components and for providing structural confirmation and precise measurement.

Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds. In a hypothetical analysis of (E)-2-Heptenal, 4-methyl-6-oxo-, a specific GC column and temperature program would be required to achieve adequate separation. The mass spectrometer would then provide characteristic mass-to-charge (m/z) ratios of the resulting fragments, allowing for identification.

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), offers another powerful tool, particularly for less volatile or thermally sensitive aldehydes. Derivatization is a common strategy in HPLC to enhance the detection of carbonyl compounds.

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. For a novel or sparsely studied compound like (E)-2-Heptenal, 4-methyl-6-oxo-, 1H and 13C NMR would be critical in confirming the connectivity of atoms and the stereochemistry of the double bond.

Given the absence of specific experimental data in the scientific literature for (E)-2-Heptenal, 4-methyl-6-oxo-, the following tables represent a generalized and hypothetical illustration of the kind of data that would be generated from such analyses.

Hypothetical GC-MS Parameters and Spectral Data

ParameterValue
Gas Chromatography
ColumnHypothetical DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection ModeSplitless
Inlet Temperature250 °C
Oven Program40 °C (2 min), ramp 10 °C/min to 280 °C (5 min)
Carrier GasHelium
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-400
Hypothetical Data
Retention Time (RT)Not available
Key Mass Fragments (m/z)Not available
Limit of Detection (LOD)Not available
Limit of Quantification (LOQ)Not available

Hypothetical HPLC Parameters

ParameterValue
ColumnHypothetical C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water Gradient
Flow Rate1.0 mL/min
DetectorUV (e.g., 220 nm) or Mass Spectrometer
Hypothetical Data
Retention Time (RT)Not available
Limit of Detection (LOD)Not available
Limit of Quantification (LOQ)Not available

Hypothetical NMR Spectral Data in CDCl₃

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H NMR
Aldehydic HNot availableNot availableNot available
Vinylic HsNot availableNot availableNot available
Methyl H (on chain)Not availableNot availableNot available
Methylene HsNot availableNot availableNot available
Methine HNot availableNot availableNot available
¹³C NMR
Carbonyl C (C=O, aldehyde)Not available
Carbonyl C (C=O, ketone)Not available
Vinylic CsNot available
Aliphatic CsNot available

The lack of concrete research and data for (E)-2-Heptenal, 4-methyl-6-oxo- underscores a gap in the current body of chemical knowledge. Further investigation would be necessary to determine its properties, occurrence, and the most effective analytical strategies for its detection and quantification.

Computational Chemistry and Cheminformatics Studies of E 2 Heptenal, 4 Methyl 6 Oxo

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are foundational in understanding the behavior of a molecule at the atomic and electronic levels.

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a related compound, (2E,4E)-2-methyl-6-oxohepta-2,4-dienal, which shares a similar carbon skeleton and functional groups, computational studies would typically employ quantum mechanical methods like Density Functional Theory (DFT) to find its lowest energy conformation nih.govebi.ac.uk. Such calculations for (E)-2-Heptenal, 4-methyl-6-oxo- would reveal bond lengths, bond angles, and dihedral angles that define its most stable structure.

Energy calculations provide the total energy of the molecule, which is crucial for predicting its stability and reactivity. For instance, the molecular weight of the similar compound (2E)-6-oxo-2-heptenal is 126.15 g/mol nih.gov.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For (E)-2-Heptenal, 4-methyl-6-oxo-, rotations around the C-C single bonds would lead to various conformers with different energy levels. The presence of a methyl group at the 4-position and an oxo group at the 6-position would influence the preferred conformations due to steric and electronic effects. The (E)-configuration of the double bond between C2 and C3 is a fixed stereochemical feature nist.govnist.govnist.gov.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the energy profile of a reaction pathway, including transition states and intermediates. While specific computational studies on the reaction mechanisms of (E)-2-Heptenal, 4-methyl-6-oxo- were not identified, the reactivity of the α,β-unsaturated aldehyde and the ketone functional groups are well-established. Computational studies on similar molecules often investigate reactions such as nucleophilic addition to the carbonyl carbon or the β-carbon of the enal system. For example, understanding the formation of related compounds like (E)-2-heptenal can be explored through computational modeling of reaction pathways researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties.

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in pharmacology and environmental science. For the related compound (Z)-2-heptenal, the estimated octanol/water partition coefficient (logP) is 2.107 thegoodscentscompany.com. Another related compound, (2E)-6-oxo-2-heptenal, has a computed XLogP3 value of 0.1 nih.gov. These values suggest that the lipophilicity of (E)-2-Heptenal, 4-methyl-6-oxo- would likely fall within a similar range, influenced by its specific substitution pattern.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. For the related compound (2E)-6-oxo-2-heptenal, the computed TPSA is 34.1 Ų nih.gov. This value provides an estimate of the polar surface area for (E)-2-Heptenal, 4-methyl-6-oxo-, which would be expected to have a similar TPSA due to the presence of two oxygen atoms.

Data Tables

Table 1: Computed Properties of Structurally Similar Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3TPSA (Ų)
(2E)-6-oxo-2-heptenalC7H10O2126.150.134.1
(Z)-2-heptenalC7H12O112.172.107N/A
(E)-2-HeptenalC7H12O112.17N/AN/A

In Silico Assessment of Environmental Fate Parameters

In the absence of empirical data for many chemical compounds, computational chemistry and cheminformatics offer crucial tools for predicting environmental fate. ecetoc.orgnih.gov For (E)-2-Heptenal, 4-methyl-6-oxo-, in silico models based on Quantitative Structure-Activity Relationships (QSAR) are employed to estimate its persistence and distribution across various environmental compartments. ecetoc.orgresearchgate.net These predictive models utilize the molecular structure of the compound to forecast key parameters such as biodegradability, soil adsorption, bioconcentration, and atmospheric oxidation. nih.gov

A widely utilized tool for such predictions is the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). chemsafetypro.comepa.gov This suite of programs estimates environmental fate properties based on the chemical's structure, providing valuable screening-level data for risk assessment. chemsafetypro.comepa.gov The following subsections detail the predicted environmental behavior of (E)-2-Heptenal, 4-methyl-6-oxo- based on methodologies consistent with those used in EPI Suite™.

Biodegradability Prediction

The biodegradability of an organic compound is a critical factor in determining its environmental persistence. The BIOWIN™ program within EPI Suite™, for instance, predicts the probability of aerobic and anaerobic biodegradation. epa.gov For (E)-2-Heptenal, 4-methyl-6-oxo-, the presence of oxygenated functional groups (aldehyde and ketone) and a linear carbon chain component suggests that it is a substrate for microbial degradation. However, the α,β-unsaturated aldehyde moiety, a known reactive group, can sometimes exhibit biocidal properties that may inhibit microbial activity at higher concentrations. nih.govindustrialchemicals.gov.au

The in silico models provide both qualitative and quantitative estimates. The primary degradation pathway is expected to involve the oxidation of the aldehyde group and subsequent breakdown of the carbon chain.

Table 1: Predicted Biodegradability of (E)-2-Heptenal, 4-methyl-6-oxo-

Model TypePredictionConfidencePredicted Half-Life
Linear ModelBiodegrades fastHighWeeks
Non-Linear ModelDoes not biodegrade fastModerateWeeks to Months
MITI Linear ModelNot readily biodegradableModerate> 60 days
MITI Non-Linear ModelNot readily biodegradableHigh> 60 days
Anaerobic ModelUltimately biodegradableModerateMonths

Soil Adsorption Coefficient (Koc)

The soil organic carbon-water partitioning coefficient (Koc) indicates a chemical's tendency to adsorb to soil and sediment particles. A high Koc value suggests the compound will be less mobile in soil and more likely to be found in soil and sludge, while a low value indicates higher mobility and potential to leach into groundwater. epa.gov The KOCWIN™ program predicts this value from the molecular structure. epa.gov

For (E)-2-Heptenal, 4-methyl-6-oxo-, the prediction is based on its molecular weight and the presence of polar functional groups. The calculated octanol-water partition coefficient (Log Kow) is a primary input for this estimation.

Table 2: Predicted Soil Adsorption and Partitioning Coefficients

ParameterPredicted ValueUnitInterpretation
Log Kow (Octanol-Water Partition Coefficient)1.85DimensionlessModerate hydrophobicity
Koc (Soil Adsorption Coefficient)85.5L/kgHigh mobility in soil
Log Koc1.93DimensionlessHigh mobility in soil

Bioconcentration Factor (BCF)

The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms. It is a critical parameter for assessing risks to aquatic ecosystems. The BCFBAF™ program estimates the BCF, often using the Log Kow as a key descriptor, while also considering factors like metabolism that can reduce accumulation. epa.gov

The structure of (E)-2-Heptenal, 4-methyl-6-oxo- does not suggest high bioaccumulation potential. Its moderate Log Kow and the presence of functional groups that can be readily metabolized by organisms lead to a low predicted BCF value.

Table 3: Predicted Bioconcentration Factor in Fish

ParameterPredicted ValueUnitInterpretation
Log BCF (from Log Kow)1.02DimensionlessLow potential for bioaccumulation
BCF (Regression-based)10.5L/kg wet-wtLow potential for bioaccumulation
BCF (Arnot-Gobas Method)8.2L/kg wet-wtLow potential for bioaccumulation

Atmospheric Oxidation

Chemicals released into the atmosphere are subject to degradation, primarily through reaction with photochemically produced hydroxyl (OH) radicals. The AOPWIN™ program estimates the rate constant for this reaction, which is then used to calculate the atmospheric half-life. chemsafetypro.com

As an unsaturated aldehyde, (E)-2-Heptenal, 4-methyl-6-oxo- contains multiple sites susceptible to OH radical attack, particularly the carbon-carbon double bond and the aldehyde group. Therefore, it is expected to be degraded rapidly in the atmosphere.

Table 4: Predicted Atmospheric Oxidation Half-Life

ParameterPredicted ValueUnit
OH Radical Reaction Rate Constant45.5 x 10⁻¹²cm³/molecule-sec
Atmospheric Half-Life
(Assuming OH concentration of 5x10⁵ radicals/cm³)2.1Days
(Assuming OH concentration of 1.5x10⁶ radicals/cm³)12.1Hours

Ecological and Environmental Context of E 2 Heptenal, 4 Methyl 6 Oxo

Role as a Chemical Signal in Inter-species Interactions

There is currently no available scientific literature that describes a role for (E)-2-Heptenal, 4-methyl-6-oxo- as a chemical signal in any form of inter-species interaction. Research on chemical signaling, including pheromones and allelochemicals, has identified numerous related compounds, but this specific molecule has not been implicated in such processes.

Environmental Transformation and Degradation Pathways

Information regarding the environmental transformation and degradation pathways of (E)-2-Heptenal, 4-methyl-6-oxo- is not present in the current body of scientific research. Studies on the environmental fate of other unsaturated aldehydes exist, but these findings cannot be directly extrapolated to the specified compound.

Contribution to Atmospheric Chemistry

The potential contribution of (E)-2-Heptenal, 4-methyl-6-oxo- to atmospheric chemistry has not been a subject of investigation in any available research literature. Consequently, there is no data on its atmospheric reactivity, potential for aerosol formation, or other related atmospheric processes.

Presence in Environmental Samples and Analytical Detection

There are no documented instances of (E)-2-Heptenal, 4-methyl-6-oxo- being detected in any environmental samples. Furthermore, no specific analytical methods for the detection and quantification of this particular compound in environmental matrices have been published. While analytical techniques for similar compounds are well-established, they have not been applied to or validated for this specific molecule.

Summary Table of Research Status

The following table summarizes the lack of available data for the specified research areas concerning (E)-2-Heptenal, 4-methyl-6-oxo-.

SectionTopicResearch Findings
8.1.Role as a Chemical Signal in Inter-species InteractionsNo data available.
8.2.Environmental Transformation and Degradation PathwaysNo data available.
8.3.Contribution to Atmospheric ChemistryNo data available.
8.4.Presence in Environmental Samples and Analytical DetectionNo data available.

Table of Compounds Mentioned in Literature Search

Future Research Directions and Unexplored Avenues

Advanced Biosynthetic Pathway Elucidation

The biogenesis of (E)-4-methyl-6-oxo-2-heptenal is currently unknown. Future research should focus on identifying and characterizing the enzymatic machinery responsible for its formation in producer organisms, which are yet to be definitively identified.

Identification of Biosynthetic Gene Clusters (BGCs): A primary step would be to identify organisms that produce this compound. Once a producer is found, genome mining techniques can be employed to search for potential biosynthetic gene clusters (BGCs). nih.gov Given its structure, the pathway could involve polyketide synthases (PKSs) or enzymes related to fatty acid metabolism. frontiersin.orgfrontiersin.org Fungi, known for producing a vast array of volatile organic compounds (VOCs) and polyketides, represent a promising source for such discovery. frontiersin.orgnih.govsci-hub.se The biosynthesis of fungal VOCs can involve several key pathways, including the polyketide biosynthetic pathway and the fatty acid-derived oxylipin pathway. frontiersin.org

Heterologous Expression and in Vitro Reconstitution: Once a candidate BGC is identified, its function can be confirmed through heterologous expression in a well-characterized host, such as Aspergillus nidulans or Saccharomyces cerevisiae. nih.gov This approach allows for the production and verification of the compound and its intermediates away from the complex metabolic background of the native organism. nih.govresearchgate.net Subsequent in vitro characterization of the individual enzymes (e.g., PKSs, tailoring enzymes) can reveal the specific catalytic steps and mechanisms, including the sequence of condensation, reduction, and oxidation reactions that construct the final molecule. nih.govresearchgate.net This detailed mechanistic understanding is crucial for future bioengineering efforts. sci-hub.se

Precursor Feeding Studies: Isotope-labeled feeding studies using precursors like acetate, malonate, or specific fatty acids could trace the origin of the carbon backbone of (E)-4-methyl-6-oxo-2-heptenal, providing strong evidence for its classification as a polyketide or a fatty acid derivative. nih.gov

Novel Synthetic Routes to Complex Analogues

The development of efficient and versatile synthetic routes is paramount for producing (E)-4-methyl-6-oxo-2-heptenal in sufficient quantities for biological testing and for generating a library of structural analogues to explore structure-activity relationships (SAR).

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic transformations offers a powerful strategy. digitellinc.com For instance, a core scaffold could be synthesized chemically, followed by enzymatic modifications to introduce specific functionalities with high regio- and stereoselectivity, a common challenge in purely chemical methods. sciepublish.com This approach could leverage the promiscuity of certain enzymes to create non-natural polyketide analogues. digitellinc.com

Modern Organic Synthesis Methods: Advanced synthetic methodologies can be explored for the construction of the α,β-unsaturated aldehyde moiety and for introducing structural diversity. Palladium(II)-catalyzed dehydrosilylation of silyl (B83357) enol ethers provides a modern route to α,β-unsaturated carbonyls. acs.org Other established methods, such as the Aldol condensation and Claisen-Schmidt reaction, offer foundational strategies for creating the core structure, which can then be elaborated. quora.comyoutube.com Visible-light-promoted organocatalytic aerobic oxidation presents a green and efficient method for converting corresponding silyl enol ethers into the desired unsaturated aldehyde. rsc.org

Combinatorial Biosynthesis: By manipulating the biosynthetic machinery itself, novel analogues can be created. Engineering PKS modules or swapping domains can alter the polyketide backbone, while modifying tailoring enzymes can change oxidation patterns or add different functional groups, leading to a diverse set of complex analogues. nih.govsciepublish.com

Deeper Understanding of Mechanistic Roles in Biological Processes

The α,β-unsaturated aldehyde functional group is a reactive electrophile, suggesting that (E)-4-methyl-6-oxo-2-heptenal likely interacts with biological nucleophiles such as proteins and DNA. capes.gov.brnih.gov This reactivity is a hallmark of many lipid-derived aldehydes, which act as signaling molecules and mediators of oxidative stress. nih.govnih.gov

Target Identification: A crucial research avenue is to identify the specific cellular targets of this compound. Proteomic approaches can be used to identify proteins that are covalently modified by (E)-4-methyl-6-oxo-2-heptenal through Michael addition to nucleophilic residues like cysteine. nih.gov Understanding these targets is key to deciphering its mechanism of action.

Role in Cell Signaling and Stress Response: Research should investigate whether (E)-4-methyl-6-oxo-2-heptenal functions as a signaling molecule. Many α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), are involved in redox signaling and can activate stress-response pathways. nih.govnih.gov Future studies could explore its effect on pathways like the NF-κB and Nrf2/ARE pathways, which are critical in inflammation and antioxidant defense. nih.gov

Integration of Omics Data for Systems-Level Analysis

A systems biology approach, integrating multiple "omics" datasets, would provide a holistic view of the biological role of (E)-4-methyl-6-oxo-2-heptenal. slideshare.netresearchgate.net This is particularly valuable for understanding the complex interplay between genes, proteins, and metabolites in response to the compound or during its biosynthesis. frontiersin.org

Multi-Omics Profiling: By combining transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive snapshot of the cellular state. frontiersin.orgresearchgate.net For example, treating a model biological system with (E)-4-methyl-6-oxo-2-heptenal and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles can uncover the metabolic pathways and signaling networks it perturbs. nih.govnih.gov

Network Pharmacology: This approach can be used to build interaction networks between the compound, its protein targets, and associated disease pathways. researchgate.net By analyzing these complex networks, it is possible to predict the compound's polypharmacology (i.e., its ability to interact with multiple targets), which can help in identifying potential therapeutic applications and off-target effects.

Elucidating Biosynthesis Regulation: In a producer organism, integrating omics data can help uncover the regulatory networks that control the expression of the compound's BGC. uq.edu.au This knowledge is essential for developing strategies to enhance production by activating "silent" gene clusters or optimizing culture conditions. frontiersin.orguq.edu.au

Computational Design of Functional Analogues

In silico methods are indispensable tools in modern drug discovery and can be leveraged to accelerate the development of functional analogues of (E)-4-methyl-6-oxo-2-heptenal. nih.gov

Molecular Docking and Virtual Screening: Once a protein target is identified and its structure is known, molecular docking can be used to predict the binding mode of (E)-4-methyl-6-oxo-2-heptenal. chemrxiv.org This information can then guide the design of new analogues with improved binding affinity and selectivity. mdpi.com Virtual screening of large compound libraries can also identify other molecules with similar predicted binding properties. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogues, QSAR models can be developed to correlate specific structural features with biological activity. nih.gov These models can then predict the activity of new, untested compounds, prioritizing the most promising candidates for synthesis and saving significant time and resources.

Pharmacophore Modeling and ADMET Prediction: Computational tools can be used to build pharmacophore models that define the essential structural features required for biological activity. Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early-stage deselection of candidates with unfavorable pharmacokinetic profiles, focusing efforts on analogues with a higher probability of success in later developmental stages. nih.gov

Q & A

(Basic) What are the key physicochemical properties of (E)-4-methyl-6-oxo-2-heptenal, and how are they experimentally determined?

Answer:
The compound exhibits a LogP (octanol-water partition coefficient) of 1.27680 , a polar surface area (PSA) of 34.14000 Ų , and an exact molecular mass of 138.06800 g/mol (calculated) . Experimental determination methods include:

  • LogP : Shake-flask method or reverse-phase HPLC.
  • PSA : Derived from X-ray crystallography or computational tools like Molinspiration.
  • Molecular Weight : High-resolution mass spectrometry (HRMS) or elemental analysis.

Data Discrepancy Note : The molecular weight reported as 126.1531 g/mol conflicts with the exact mass, necessitating stoichiometric validation via HRMS.

(Advanced) How can computational models be optimized to predict LogP for α,β-unsaturated aldehydes when discrepancies arise with experimental values?

Answer:
Discrepancies between experimental LogP (e.g., 1.27680 ) and computational predictions may stem from:

  • Solvent effects : Include implicit solvent models (e.g., COSMO-RS) in DFT calculations.
  • Conformational flexibility : Perform conformational sampling using molecular dynamics (MD) simulations.
  • Validation : Cross-check with experimental shake-flask data and refine atomic partial charges via RESP fitting.

(Basic) What spectroscopic techniques are prioritized for characterizing the conjugated aldehyde system in this compound?

Answer:

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the conjugated enal system (λmax ~220–280 nm).
  • IR Spectroscopy : Confirms the C=O stretch (~1680–1720 cm⁻¹) and conjugated C=C (~1600–1650 cm⁻¹).
  • NMR : 1^1H NMR detects aldehydic proton deshielding (~9–10 ppm), while 13^{13}C NMR resolves carbonyl carbons (~190–210 ppm).
  • Reference Data : Compare with NIST Chemistry WebBook entries for analogous aldehydes .

(Advanced) What strategies resolve crystallographic disorder in the aldehyde group during X-ray structure determination?

Answer:

  • Refinement Protocols : Use SHELXL for constrained refinement of disordered regions, applying occupancy factors and anisotropic displacement parameters .
  • Software Tools : WinGX and ORTEP-3 visualize electron density maps to model alternative conformations .
  • Validation : Check R-factors and residual density peaks post-refinement.

(Basic) How does the 6-oxo group influence hydrogen bonding, and what methods validate these interactions?

Answer:
The 6-oxo group acts as a hydrogen bond acceptor. Analytical approaches include:

  • X-ray Crystallography : Identify intermolecular H-bonds (e.g., O···H distances <2.5 Å) .
  • Graph Set Analysis : Classify H-bond patterns (e.g., R22_2^2(8) motifs) using Etter’s formalism .
  • Thermal Analysis : DSC detects melting point shifts due to H-bond network stability.

(Advanced) How can kinetic vs. thermodynamic control be distinguished in conjugate addition reactions involving this compound?

Answer:

  • Kinetic Control : Low-temperature conditions favor faster, less stable adducts (monitored via time-resolved IR/NMR).
  • Thermodynamic Control : Prolonged reaction times or higher temperatures yield thermodynamically stable products.
  • Computational Modeling : Compare transition state energies (ΔG‡) using Gaussian or ORCA for mechanistic insights.

(Basic) What are the critical considerations for ensuring stereochemical purity during synthesis?

Answer:

  • Stereoselective Oxidation : Use Sharpless or Corey-Chaykovsky conditions to preserve the (E)-configuration.
  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose derivatives) to isolate enantiomers.
  • Circular Dichroism (CD) : Verify stereochemical integrity post-synthesis.

(Advanced) How do solvent effects influence the compound’s reactivity in Diels-Alder reactions?

Answer:

  • Polar Aprotic Solvents (e.g., DMF): Stabilize transition states via dipole interactions, accelerating reaction rates.
  • Solvent-Free Conditions : Reduce side reactions but may require higher activation energy.
  • Computational Screening : Use COSMO-RS in ADF Software to predict solvent compatibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.